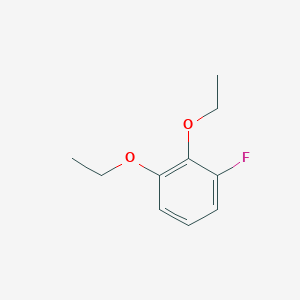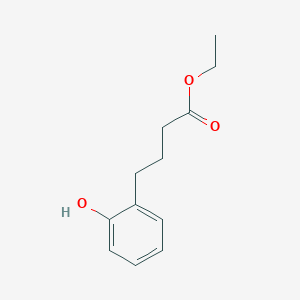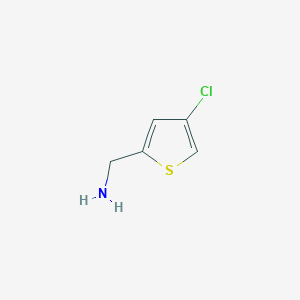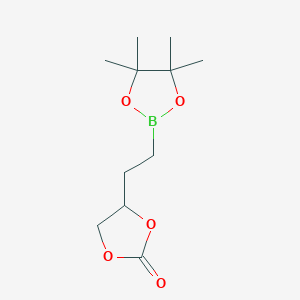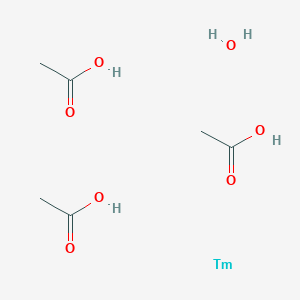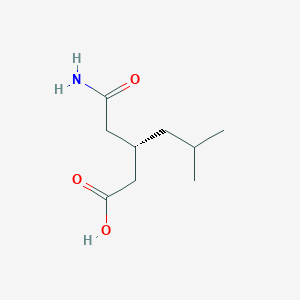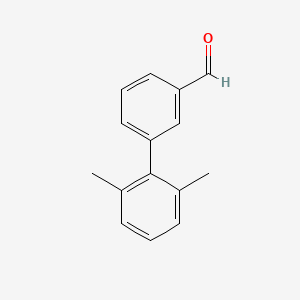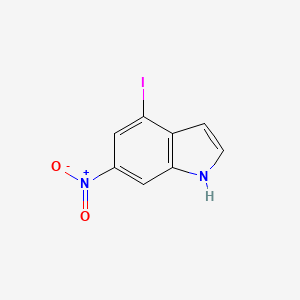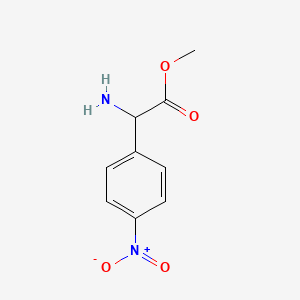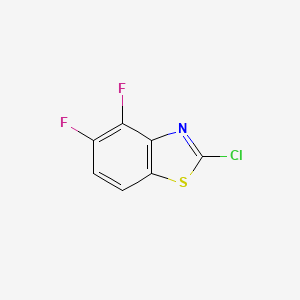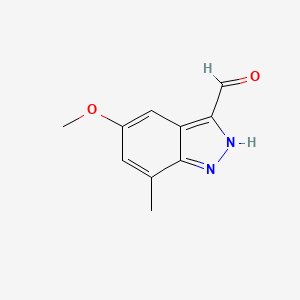
Methyl 3-(4-fluorophenyl)propanoate
概要
説明
Methyl 3-(4-fluorophenyl)propanoate is an organic compound with the CAS Number: 2928-14-5 . It has a molecular weight of 182.19 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-fluorophenyl)propanoate is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Physical And Chemical Properties Analysis
Methyl 3-(4-fluorophenyl)propanoate is a liquid at room temperature . It has a flash point of 91.9°C and a boiling point of 232.6±15.0°C at 760 mmHg .科学的研究の応用
1. Antiandrogen Activity
Methyl 3-(4-fluorophenyl)propanoate, as part of certain compound structures, has been studied for its antiandrogen activity. Specifically, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide exhibit potential in treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988). Another study resolved the nonsteroidal antiandrogen ICI 176334, which includes the 4-fluorophenyl group, to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).
2. Radiotracer Development
Compounds including the 4-fluorophenyl group have been developed as radiotracers targeting specific receptors, such as the sphingosine-1-phosphate receptor 1 (S1PR1). These tracers have applications in imaging inflammation in clinical populations, as demonstrated in studies evaluating the safety and dosimetry of such compounds (Brier et al., 2022). The automated synthesis of these radiopharmaceuticals under Good Manufacturing Practices highlights their potential for widespread clinical use (Luo et al., 2019).
3. Structural and UV Studies
The 4-fluorophenyl group, as part of various derivatives, has been subject to structural and UV studies to understand their interactions, such as with DNA. For instance, the analysis of two uracil derivatives involving the 5-fluorophenyl group revealed insights into their crystal structures and interactions with DNA (Yao, Yi, Zhou, & Xiong, 2013).
4. Anti-Inflammatory and Antitumor Activities
Several studies have investigated compounds containing the 4-fluorophenyl group for their anti-inflammatory and antitumor activities. For example, new phenolic compounds from Eucommia ulmoides Oliv. leaves, including derivatives with the 3,4-fluorophenyl group, showed anti-inflammatory effects (Ren et al., 2021). Another study synthesized and evaluated novel pyrimidinyl pyrazole derivatives for their cytotoxic activity against tumor cell lines (Naito et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
作用機序
Target of Action
Methyl 3-(4-fluorophenyl)propanoate is a complex organic compound
Mode of Action
The mode of action of Methyl 3-(4-fluorophenyl)propanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would require further investigation.
特性
IUPAC Name |
methyl 3-(4-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXMWBQKYTDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628843 | |
| Record name | Methyl 3-(4-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2928-14-5 | |
| Record name | Methyl 3-(4-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


